molecular formula C9H6N2O4 B1530867 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 189365-92-2

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No.: B1530867
CAS No.: 189365-92-2
M. Wt: 206.15 g/mol
InChI Key: AIHHXKBESQKXFV-UHFFFAOYSA-N
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Description

“4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . It is a heterocyclic compound, which means it contains a ring structure that includes at least two different elements .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was accomplished starting with the commercially available 1,2,4-triazole-3-carboxylic acid . The conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole has been explained .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques. Infrared (IR) spectra can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure. It has a molecular weight of 235.19600, a density of 1.578 g/cm3, and a boiling point of 460.358ºC at 760 mmHg .

Scientific Research Applications

Synthesis Methods

4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid and its derivatives have been synthesized using various methods. A notable method involves the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle-opening of the intermediate product. This method yields a high total yield of 90% for the desired acid (Tkachuk et al., 2020). Another approach for synthesizing benzoic acids containing a 1,2,4-oxadiazole ring involves selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a cobalt acetate-based catalytic system. This method offers higher yields and shorter synthesis sequences compared to known procedures (Krasouskaya et al., 2015).

Chemical Properties and Interactions

The compound has been studied for its structural properties and interactions. For example, the 1,2,4-oxadiazol-5-ones, a class of bioisosteric replacements for carboxylic acids in medicinal chemistry, have been reported to form non-covalent complexes with an imidazoline base, showing stronger binding than comparable benzoates (Reichert et al., 2001). Additionally, the synthesis of 3,5-substituted 1,2,4-oxadiazoles on solid support has been described, where benzoic acids bound to the Wang linker on a polystyrene resin are activated and allowed to react with N-hydroxyamidines (Sams & Lau, 1999).

Applications in Material Science

In material science, 1,2,4-oxadiazole derivatives have been explored for their potential in creating new mesogenic materials. For instance, two series containing a 1,2,4-oxadiazole ring as a central core were synthesized and characterized for their mesophase behaviors, which showed potential for applications in liquid crystalline displays (Ali & Tomi, 2018).

Corrosion Inhibition

1,2,4-Oxadiazole derivatives have been evaluated for their corrosion inhibition properties, particularly for mild steel in sulfuric acid. Studies using various analytical methods have demonstrated the protective layer formation by these compounds, indicating their potential as corrosion inhibitors (Ammal et al., 2018).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antibacterial and antitubercular activities. Some of these compounds have shown promising results against various bacterial strains and Mycobacterium tuberculosis (Joshi et al., 2008).

Properties

IUPAC Name

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHHXKBESQKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189365-92-2
Record name 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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